1-(2-Fluorophenyl)piperazine

Serotonin Receptors Receptor Binding Structure-Activity Relationship

1-(2-Fluorophenyl)piperazine is an ortho-fluorinated N-phenylpiperazine derivative offering a unique selectivity profile: nanomolar affinity at 5-HT1A (Ki=43nM) and 5-HT1B (Ki=29nM) with negligible dopamine D2 and 5-HT2 receptor binding (>1000nM). This distinct receptor fingerprint sets it apart from para-fluoro and ortho-methoxy analogs, eliminating uncontrolled variables in assay systems. Available at ≥98% HPLC purity with characterized physicochemical properties (LogP 1.5, bp 150°C/3mmHg), it is a reliable building block for CNS-targeted synthesis and a validated pharmacological tool for serotonergic pathway investigation.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 1011-15-0
Cat. No. B089578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)piperazine
CAS1011-15-0
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2F
InChIInChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
InChIKeyIVTZRJKKXSKXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 kg / 10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) Procurement Guide: Baseline Identity & Core Specifications


1-(2-Fluorophenyl)piperazine is an ortho-fluorinated N-phenylpiperazine derivative with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol [1]. It is structurally characterized by a piperazine ring bearing a 2-fluorophenyl substituent, a configuration that distinguishes it from its para- and meta-fluorinated isomers as well as from other ortho-substituted analogs (e.g., 2-chloro, 2-methoxy, or 2-methyl variants) [2]. The compound serves as both a versatile synthetic intermediate in medicinal chemistry and as a research tool for probing serotonergic and dopaminergic receptor systems [3].

Why 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) Cannot Be Interchanged with In-Class Analogs


The ortho-fluorine substitution on the phenyl ring of 1-(2-fluorophenyl)piperazine imposes a distinct conformational and electronic profile that directly impacts receptor recognition and binding kinetics relative to other positional isomers or alternative ortho-substituents [1]. Empirical receptor binding data demonstrate that this compound exhibits a unique affinity pattern: it binds with nanomolar potency to 5-HT1A (Ki = 43 nM) and 5-HT1B (Ki = 29 nM) serotonin receptors, yet displays markedly low affinity for dopamine D2 (Ki > 1000 nM) and 5-HT2 (Ki > 1000 nM) receptors [2]. This profile diverges substantially from that of the para-fluoro isomer, which shows a different 5-HT subclass preference [1], and from 1-(2-methoxyphenyl)piperazine, which demonstrates high-affinity binding to 5-HT1A (Ki = 35 nM) but with distinct selectivity and physicochemical properties [3]. Consequently, substituting one phenylpiperazine for another in a biological assay or synthetic pathway without rigorous verification introduces uncontrolled variables that can invalidate experimental outcomes or compromise downstream product quality.

Quantitative Evidence for the Selection of 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0) over Closest Analogs


Ortho-Fluorine Substitution Imparts a Unique 5-HT1A/5-HT1B Selective Binding Profile Relative to Other Phenylpiperazines

1-(2-Fluorophenyl)piperazine demonstrates a distinct binding selectivity profile characterized by sub-100 nM affinity for 5-HT1A (Ki = 43 nM) and 5-HT1B (Ki = 29 nM) serotonin receptors, while exhibiting negligible binding to dopamine D2 (Ki > 1000 nM) and 5-HT2 (Ki > 1000 nM) receptors [1]. In contrast, the para-fluoro isomer (1-(4-fluorophenyl)piperazine) displays a higher affinity for 5-HT1 subclasses relative to 5-HT2, but with a different relative potency and a distinct metabolite profile [2]. The ortho-methoxy analog (1-(2-methoxyphenyl)piperazine) binds 5-HT1 receptors with a Ki of 35 nM, comparable to the ortho-fluoro compound, yet its physicochemical properties and downstream pharmacological implications differ [3].

Serotonin Receptors Receptor Binding Structure-Activity Relationship

Ortho-Fluorination Yields a Computed LogP of 1.5, Offering a Subtle but Measurable Lipophilicity Differential vs. Closest Analogs

The computed XLogP3-AA value for 1-(2-fluorophenyl)piperazine is 1.5, indicating moderate lipophilicity [1]. This value is slightly higher than that of the para-fluoro isomer (XLogP = 1.3) [2] and the ortho-methoxy analog (XLogP = 1.4) [3]. While the differences are modest, they reflect the influence of ortho-substitution on molecular polarity and may impact membrane permeability, protein binding, and chromatographic behavior.

Physicochemical Properties Lipophilicity Drug Design

Commercially Available at ≥98% HPLC Purity, Enabling Reproducible Downstream Synthesis and Assay Performance

Major chemical suppliers provide 1-(2-fluorophenyl)piperazine with a minimum HPLC purity of 98%, as documented in technical datasheets [1][2]. This level of purity is critical for ensuring consistent reactivity in synthetic applications and minimizing background noise in biological assays. While other phenylpiperazine analogs are also available at high purities, the consistent availability of ≥98% purity material for this specific ortho-fluoro compound reduces the risk of batch-to-batch variability in research programs.

Analytical Chemistry Quality Control Procurement

Validated as a Key Intermediate in the Synthesis of Diverse Bioactive Molecules, Including MAO-B Inhibitors

1-(2-Fluorophenyl)piperazine serves as a critical building block for constructing more complex pharmacophores. A notable application is its incorporation into pyridazinone derivatives, which have been designed, synthesized, and evaluated as selective monoamine oxidase B (MAO-B) inhibitors [1]. The ortho-fluorophenyl piperazine moiety is specifically employed to modulate enzyme binding and selectivity. While many phenylpiperazines are used as intermediates, the ortho-fluoro substitution is favored in certain scaffolds due to its ability to engage in favorable dispersion interactions and to pre-organize the piperazine ring for target binding .

Medicinal Chemistry Synthetic Intermediate Drug Development

Demonstrated Low Affinity for Off-Target Receptors (D2, 5-HT2) Reduces Confounding Signals in Neuropharmacological Assays

In radioligand displacement assays, 1-(2-fluorophenyl)piperazine exhibits Ki values >1000 nM for both the dopamine D2 receptor and the serotonin 5-HT2 receptor [1]. This is in stark contrast to the compound's 5-HT1A/B affinities (29-43 nM). Such a selectivity window is not universally shared across all phenylpiperazines; for instance, certain N-substituted phenylpiperazines demonstrate significant D2 affinity [2]. The low affinity for D2 and 5-HT2 minimizes the potential for these pathways to confound experimental readouts in assays designed to probe 5-HT1 receptor function.

Receptor Selectivity Off-Target Effects Assay Development

Optimal Research and Industrial Use Cases for 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)


Selective 5-HT1A/1B Receptor Tool Compound for Neuropharmacology Studies

Given its Ki values of 43 nM for 5-HT1A and 29 nM for 5-HT1B, coupled with >1000 nM Ki values for D2 and 5-HT2 receptors, 1-(2-fluorophenyl)piperazine serves as a suitable pharmacological tool for investigating 5-HT1A/1B-mediated signaling pathways with reduced interference from dopaminergic and broader serotonergic targets [1]. This selectivity is particularly valuable in studies of anxiety, depression, and migraine, where 5-HT1 receptors are central mediators.

Scaffold for Design and Synthesis of Selective MAO-B Inhibitors

The ortho-fluorophenyl piperazine moiety has been successfully integrated into pyridazinone cores to generate selective and reversible MAO-B inhibitors [2]. Researchers engaged in developing novel therapeutics for neurodegenerative disorders such as Parkinson's disease can utilize 1-(2-fluorophenyl)piperazine as a key intermediate to explore structure-activity relationships around the piperazine ring and optimize enzyme binding.

Model System for Probing Ortho-Substituent Effects on Lipophilicity and Receptor Binding

The subtle differences in computed LogP (1.5) compared to para-fluoro (1.3) and ortho-methoxy (1.4) analogs [3] make 1-(2-fluorophenyl)piperazine an instructive case study for computational chemists and medicinal chemists examining how small changes in halogen position and identity influence physicochemical properties and, consequently, biological activity. This compound can be employed in training sets for QSAR models or as a reference standard in chromatographic method development.

High-Purity Synthetic Intermediate for CNS Drug Discovery Programs

With commercial availability at ≥98% HPLC purity [4], 1-(2-fluorophenyl)piperazine is a reliable building block for the construction of more complex molecules targeting the central nervous system. Its defined physical properties (e.g., density 1.141 g/mL, boiling point 150°C/3 mmHg) facilitate precise reaction setup and product isolation in multi-step organic syntheses.

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